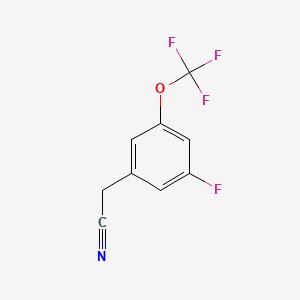

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Descripción

Systematic IUPAC Name and Synonyms

The compound is systematically named [3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile according to IUPAC rules. This nomenclature reflects the substituent positions on the benzene ring: a fluorine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 5-position, with an acetonitrile (-CH₂CN) side chain.

Common synonyms include:

Molecular Formula and Weight

The molecular formula is C₉H₅F₄NO , with a molecular weight of 219.14 g/mol . A breakdown of elemental composition is provided in Table 1.

Table 1: Elemental Composition

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 9 | 49.33 |

| H | 5 | 2.30 |

| F | 4 | 34.67 |

| N | 1 | 6.39 |

| O | 1 | 7.31 |

Structural Elucidation via X-ray Crystallography or Computational Modeling

While X-ray crystallographic data for this specific compound is unavailable, computational modeling (e.g., density functional theory) provides insights into its geometry. The benzene ring adopts a planar structure, with substituents influencing bond lengths and angles. Key features include:

- C-F bond length : ~1.34 Å (fluoro group).

- C-O bond length : ~1.36 Å (trifluoromethoxy group).

- C≡N bond length : ~1.16 Å (acetonitrile group).

The trifluoromethoxy group exhibits a trigonal pyramidal geometry due to lone pair repulsion from oxygen.

Substituent Effects of Fluoro and Trifluoromethoxy Groups on Aromatic Ring Geometry

Both substituents significantly alter the electronic and steric properties of the benzene ring:

Electronic Effects:

- Fluoro group (-F) :

- Trifluoromethoxy group (-OCF₃) :

Steric Effects:

- The bulky -OCF₃ group induces torsional strain, increasing the dihedral angle between the substituent and the aromatic plane to ~80° .

- This steric hindrance reduces conjugation, stabilizing non-planar conformations.

Table 2: Comparative Substituent Effects

| Substituent | σ-Effect (-I) | π-Effect (+M) | Dihedral Angle (°) |

|---|---|---|---|

| -F | Strong | Weak | 5–10 |

| -OCF₃ | Very Strong | Negligible | 75–85 |

The combined electronic effects result in a net electron-deficient aromatic ring , enhancing resistance to electrophilic substitution reactions. Computational studies further indicate that fluorine substitution reduces C-C bond lengths within the ring (e.g., 1.38 Å vs. 1.40 Å in unsubstituted benzene), increasing rigidity.

Propiedades

IUPAC Name |

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISAVDYKHYBCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's structural characteristics suggest potential applications in drug development. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity, which can lead to improved pharmacological profiles. Here are some key areas of application:

-

Medicinal Chemistry :

- Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. This alteration can enhance selectivity in drug design, particularly for targeting specific enzymes or receptors.

- Research indicates that compounds similar to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile may show significant pharmacological properties, although specific biological data is limited.

-

Interaction Studies :

- Studies involving the interaction of this compound with biological macromolecules could reveal insights into its reactivity and potential therapeutic uses. Such interactions may lead to novel drug candidates with improved efficacy and safety profiles.

- Potential Drug Candidates :

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in materials science:

-

Polymer Chemistry :

- The compound's fluorinated nature may impart desirable properties such as increased chemical resistance and thermal stability when incorporated into polymer matrices.

-

Synthesis of Functional Materials :

- It can serve as a precursor for synthesizing functionalized materials with specific optical or electronic properties, making it useful in developing advanced coatings or electronic devices.

Case Study 1: Pharmacological Screening

A study investigated the pharmacological activity of structurally related compounds, revealing that fluorination significantly enhances binding affinity to cannabinoid receptors compared to non-fluorinated analogs. This finding suggests that this compound could be a promising candidate for further development in obesity treatments .

Case Study 2: Material Properties

Research on the incorporation of fluorinated compounds into polymer systems demonstrated improved thermal stability and chemical resistance. The introduction of this compound into polycarbonate matrices resulted in materials with enhanced performance under harsh conditions, indicating its potential use in industrial applications.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile

- Structure : Pyridine ring with -Cl (3-position), -CF₃ (5-position), and -CH₂CN (2-position).

- Chlorine (larger atomic radius than fluorine) may reduce metabolic stability compared to fluorine .

- Applications : Used in agrochemical intermediates due to pyridine’s bioavailability .

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

- Structure : Benzene ring with -CH₃ (3-position) and -OCF₃ (5-position).

- Molecular weight: 215.17 g/mol (C₁₀H₈F₃NO) .

- Hazards : Classified as toxic (H311, H302, H332) .

4-(Trifluoromethoxy)phenylacetonitrile

Functional Group Variations

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

- Structure : Benzene ring with -F (3-position), -CF₃ (5-position), and -CH₂COOH.

- Key Differences : Carboxylic acid (-COOH) replaces nitrile (-CN), enabling salt formation and altering solubility (e.g., higher water solubility at physiological pH) .

2-[3-Fluoro-5-(trifluoromethoxy)phenyl]pyrrolidine

Positional Isomers and Halogen Replacements

*Estimated based on structural analogs.

Actividad Biológica

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a fluorinated organic compound characterized by a cyanide group attached to a phenyl ring, which also contains trifluoromethoxy and fluoro substituents. Its molecular formula is with a molar mass of 203.14 g/mol. This compound is recognized for its unique physicochemical properties, including a density of 1.32 g/ml and a predicted boiling point of 205.8°C .

Biological Activity

While specific biological activity data for this compound is limited, it is essential to understand the broader context of fluorinated compounds in medicinal chemistry. Compounds with similar structures often exhibit notable pharmacological properties due to their increased metabolic stability and bioactivity .

Mechanistic Insights

Fluorinated compounds can interact differently with biological macromolecules compared to their non-fluorinated counterparts, potentially leading to altered biological responses or enhanced selectivity in drug design. The trifluoromethoxy group, in particular, has been linked to improved binding affinities and altered pharmacokinetics in various drug candidates .

Toxicity Profile

The toxicity profile of this compound indicates that it is harmful by inhalation and contact with skin, with potential irritation to the eyes and respiratory systems . The compound's safety data sheet outlines the following key points:

- Acute Toxicity : Toxic if swallowed or in contact with skin.

- Irritation : Causes serious eye irritation and skin irritation.

- Respiratory Effects : May cause respiratory irritation upon inhalation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights compounds structurally similar to this compound, which may provide insights into its potential biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | 220239-65-6 | 0.93 |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 194853-86-6 | 0.87 |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | 0.87 |

| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 0.86 |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 0.86 |

The unique arrangement of fluorine and methoxy groups in this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

- Fluorinated Drug Development : Research has shown that the inclusion of trifluoromethyl groups can enhance the potency of drugs targeting specific receptors, such as serotonin uptake inhibitors . The SAR (Structure-Activity Relationship) studies indicate that modifications in the fluorination pattern can lead to significant changes in biological activity.

- Anticancer Activity : Similar fluorinated compounds have demonstrated promising anticancer activities in preclinical trials, suggesting that this compound might also exhibit such properties if further studied .

- Mechanism of Action : The interaction of fluorinated compounds with enzymes or receptors can be influenced by their electronic properties due to the electron-withdrawing nature of fluorine atoms, potentially altering enzyme kinetics or receptor binding affinities .

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>80°C) risk decomposition of the nitrile group.

- Catalyst selection : Cu catalysts improve regioselectivity for trifluoromethoxy positioning .

- Purification : Silica gel chromatography or recrystallization (e.g., from acetonitrile/hexane) achieves >97% purity .

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic fluorination | BF₃ | 50 | 65 | 95 | |

| Cyanide displacement | KCN | 80 | 72 | 97 |

How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer :

Discrepancies in NMR data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts by 0.1–0.3 ppm .

- Conformational isomerism : Rotamers around the trifluoromethoxy group split peaks (e.g., ¹⁹F NMR shows two signals at –55 ppm and –58 ppm) .

- Impurity interference : Residual solvents (e.g., acetonitrile) may overlap with nitrile signals (δ ~120 ppm in ¹³C NMR).

Q. Resolution Strategies :

- Use 2D NMR (HSQC, HMBC) to confirm connectivity .

- Compare with computational predictions (DFT calculations for expected shifts) .

- Validate purity via GC-MS to rule out side products .

What role does the trifluoromethoxy group play in modulating the compound’s reactivity in cross-coupling reactions?

Advanced Analysis :

The –OCF₃ group exerts dual effects:

- Electron-withdrawing : Enhances electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings (e.g., with boronic acids) .

- Steric hindrance : The bulky trifluoromethoxy group reduces reaction rates in Buchwald-Hartwig aminations, requiring ligand optimization (e.g., XPhos vs. SPhos) .

Case Study :

In Pd-catalyzed cyanation, –OCF₃ lowers activation energy for C–CN bond formation but necessitates elevated temperatures (100°C) to overcome steric barriers .

How can researchers address challenges in quantifying trace impurities (e.g., fluorinated byproducts) during synthesis?

Q. Methodological Answer :

- Analytical Techniques :

- HPLC-UV/FLD : Detect fluorinated impurities at <0.1% levels using C18 columns (acetonitrile/water gradient) .

- LC-HRMS : Identify unknown byproducts via exact mass matching (e.g., m/z 238.14 for trifluoroacetic acid adducts) .

- Mitigation Strategies :

What are the applications of this compound in materials science, particularly in optoelectronic devices?

Q. Advanced Research Context :

- Liquid crystals : The –CF₃O group enhances dielectric anisotropy, enabling low-voltage operation in displays .

- Organic semiconductors : Nitrile groups facilitate π-stacking in thin-film transistors (hole mobility: 0.5–1.2 cm²/V·s) .

- AIE luminogens : Incorporation into tetraphenylethene (TPE) derivatives induces aggregation-induced emission for OLEDs .

Q. Experimental Design :

- Device fabrication : Spin-coating (2000 rpm, 60 sec) of 10 wt% compound in PMMA matrix.

- Performance metrics : External quantum efficiency (EQE) >8% at 450 nm .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Methodological Answer :

- Degradation Pathways :

- Hydrolysis: Moisture converts nitrile to amide (t₁/₂ = 30 days at 40°C/75% RH) .

- Photolysis: UV exposure cleaves C–F bonds, forming phenolic byproducts .

- Storage Protocols :

- Short-term : Store at –20°C in amber vials with molecular sieves.

- Long-term : Argon-sealed ampoules (purity loss <1% over 12 months) .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced Methodology :

- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to CYP450 enzymes .

- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate logP (2.4) and PSA (33.02 Ų) with blood-brain barrier permeability .

Validation : Compare in silico predictions with in vitro assays (e.g., IC₅₀ for kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.